2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde
Description
2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde is a heterocyclic aldehyde featuring a pyridine core substituted at the 3-position with a formyl group and at the 2-position with a 3-methoxyazetidine moiety. The azetidine ring introduces conformational constraints and polarity, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(3-methoxyazetidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-12(6-9)10-8(7-13)3-2-4-11-10/h2-4,7,9H,5-6H2,1H3 |
InChI Key |
KUUOCDYYESOGHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with 3-methoxyazetidine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions used in laboratory-scale synthesis are employed in industrial settings, with modifications to optimize the process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction being carried out .
Major Products
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of this compound .
Scientific Research Applications
2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to analogs with modifications in the azetidine substituent, pyridine ring substitution, or alternative heterocyclic systems (Table 1).
Table 1: Structural Comparison
Note: Molecular formula for 2-(4-methylphenoxy)pyridine-3-carbaldehyde inferred from name; lists conflicting data for thiazole-5-carboxylic acid.
Physicochemical Properties
Key differences in solubility, melting points, and synthetic yields are highlighted below.
Biological Activity
2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1(C(=NC=C1)C(=O)N)OC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may modulate specific pathways related to inflammation and cancer progression.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are implicated in cancer cell proliferation and survival.
- Receptor Interaction : It may interact with receptors involved in neurotransmission, suggesting possible applications in neuropharmacology.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, while E. coli showed resistance at similar concentrations. This suggests a selective antimicrobial profile that may be beneficial for targeted therapies.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |
| Pyridine derivatives | Variable | Yes | Often via different pathways |
| Thiazole derivatives | Yes | Variable | Typically via oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
